molecular formula C16H20N2O3 B7567424 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione

1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione

Cat. No. B7567424
M. Wt: 288.34 g/mol
InChI Key: SGARAYPMJVSMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione, also known as BPDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPDP is a derivative of piperazine and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and serotonin. 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as GABA and serotonin in the brain, which can have a calming effect on the central nervous system. 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has also been shown to decrease the levels of stress hormones such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has also been shown to have a low toxicity profile, making it safe for use in animal studies. However, 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an anticonvulsant and anxiolytic agent. Further research is also needed to fully understand the mechanism of action of 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione and its effects on the central nervous system.
Conclusion:
In conclusion, 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has been synthesized using various methods and has been extensively studied for its potential use as an anticonvulsant, antidepressant, and anxiolytic agent. 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has various biochemical and physiological effects, including the modulation of neurotransmitters such as GABA and serotonin. While 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has some limitations, it has several advantages for use in lab experiments. There are several future directions for research on 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione, including its potential use in the treatment of neurodegenerative disorders and further investigation into its mechanism of action.

Synthesis Methods

1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione can be synthesized using various methods, including the reaction of 1,4-diketones with piperazine and then subsequent reaction with benzoyl chloride. Another method involves the reaction of 1,4-diketones with piperazine followed by reaction with benzoyl isocyanate. The synthesis of 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(4-Benzoylpiperazin-1-yl)pentane-1,4-dione has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-benzoylpiperazin-1-yl)pentane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-13(19)7-8-15(20)17-9-11-18(12-10-17)16(21)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGARAYPMJVSMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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